Cas no 82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de)
![4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de structure](https://www.kuujia.com/scimg/cas/82522-70-1x500.png)
82522-70-1 structure
Product name:4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
- Modecainide
- JU27887FWK
- Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-, (+-)-
- SCHEMBL120888
- (+-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
- BMY-40327
- 81329-71-7
- BMY 40327;MJ 14030
- Modecainida [INN-Spanish]
- MJ 14030
- Modecainidum [INN-Latin]
- 3-methoxy-O-desmethylencainide
- Modecainidum
- (+-)-4-Hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide
- DTXSID20868609
- NS00123080
- Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-
- MS-25916
- 4-Hydroxy-3-methoxy-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- Q27281703
- UNII-JU27887FWK
- D05065
- Modecainide [USAN:INN]
- 3-Methoxy-O-demethylencainide
- BENZAMIDE, 4-HYDROXY-3-METHOXY-N-(2-(2-(1-METHYL-2-PIPERIDINYL)ETHYL)PHENYL)-, (+/-)-
- Modecainide (USAN/INN)
- MJ-14030
- HY-101723
- 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
- 4-hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- BMY 40327
- (+/-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
- Modecainida
- AKOS030549012
- MODECAINIDE [USAN]
- CS-6629
- 82522-70-1
- CHEMBL2106770
- MODECAINIDE [INN]
- G12745
- CHEBI:230065
-
- Inchi: InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
- InChI Key: LBYXPDAENJSHDD-UHFFFAOYSA-N
- SMILES: CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC
Computed Properties
- Exact Mass: 368.20999276g/mol
- Monoisotopic Mass: 368.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 3.9
4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Related Literature
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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